

# In-Depth Technical Guide: N-Me-N-bis(PEG4-C2-Boc)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Me-N-bis(PEG4-C2-Boc)**, a specialized chemical compound used in advanced drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). Due to the lack of a publicly registered CAS number, this guide focuses on its structural characteristics, its role as a PROTAC linker, and general methodologies for its application.

# **Chemical Identity and Properties**

While a specific CAS (Chemical Abstracts Service) number for **N-Me-N-bis(PEG4-C2-Boc)** is not readily available in public databases, its chemical structure can be deduced from its nomenclature. It is a tertiary amine with a central nitrogen atom bonded to a methyl group and two identical polyethylene glycol (PEG) arms. Each arm consists of four ethylene glycol units (PEG4), followed by a two-carbon ethyl linker (-C2-), and is terminated with a tert-butoxycarbonyl (Boc) protecting group.

#### Structural Breakdown:

- N-Me: A methyl group attached to the central nitrogen atom.
- N-bis: Indicates two identical substituents are attached to the nitrogen.



- PEG4: A chain of four repeating ethylene glycol units, which enhances solubility and provides appropriate spacing.
- C2: A two-carbon (ethyl) linker.
- Boc: A tert-butoxycarbonyl protecting group on the terminal amine of each arm, which can be removed to allow for conjugation to other molecules.

#### Quantitative Data Summary:

Since a definitive CAS number is unavailable, physical and chemical properties are based on information from suppliers and theoretical calculations.

Property	Value	Source
Molecular Formula	C35H70N2O12 (Calculated)	(Theoretical)
Molecular Weight	710.94 g/mol (Calculated)	(Theoretical)
Appearance	Varies; typically a colorless to pale yellow oil or viscous liquid.	(Supplier Data)
Purity	Typically >95% or >98% as specified by the supplier.	(Supplier Data)
Solubility	Soluble in common organic solvents such as DMSO, DMF, and dichloromethane.	(General)
Storage	Recommended storage at -20°C to maintain stability.	(Supplier Data)

## **Role in PROTAC Drug Development**

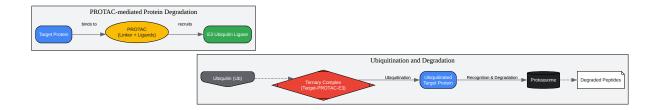
**N-Me-N-bis(PEG4-C2-Boc)** is primarily utilized as a linker in the synthesis of PROTACs.[1][2] [3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.



The linker component of a PROTAC is crucial as it connects the ligand that binds to the target protein to the ligand that recruits the E3 ligase. The length, flexibility, and chemical nature of the linker significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

The branched, dual-arm structure of **N-Me-N-bis(PEG4-C2-Boc)** offers a unique scaffold for creating more complex or multivalent PROTACs. The Boc-protected amines on each arm provide reactive sites for conjugation after deprotection.

Below is a diagram illustrating the general mechanism of action for a PROTAC.



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#### **PROTAC Mechanism of Action**

# **Experimental Protocols**

Detailed experimental protocols for **N-Me-N-bis(PEG4-C2-Boc)** are not widely published. However, the following sections provide generalized procedures for the key steps in its application for PROTAC synthesis.

## **Boc Deprotection**

The terminal Boc groups must be removed to expose the primary amines for conjugation.



#### Materials:

- N-Me-N-bis(PEG4-C2-Boc)
- Dichloromethane (DCM) or 1,4-Dioxane
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCI) in dioxane
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Rotary evaporator

#### Procedure:

- Dissolve N-Me-N-bis(PEG4-C2-Boc) in DCM or 1,4-dioxane.
- Add an excess of TFA (e.g., 20-50% v/v) or a 4M HCl solution in dioxane.
- Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Redissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with saturated NaHCO<sub>3</sub> solution to neutralize the excess acid.
- · Wash the organic layer with brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate in vacuo to obtain the deprotected diamine linker.

# **Conjugation to Ligands (Amide Bond Formation)**



The deprotected linker can be conjugated to the target protein ligand and the E3 ligase ligand, which typically have carboxylic acid functionalities.

#### Materials:

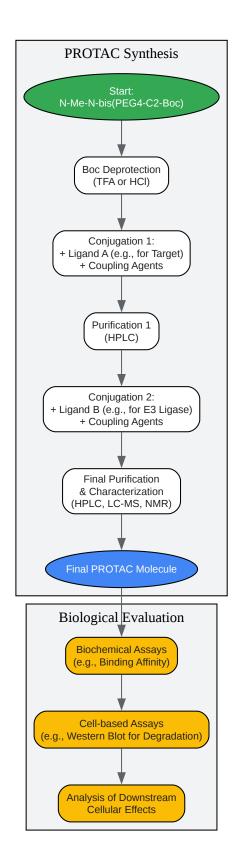
- Deprotected N-Me-N-bis(PEG4-C2-amine) linker
- Carboxylic acid-functionalized ligand (for target protein or E3 ligase)
- Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).
- Base: e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA).
- Anhydrous solvent: e.g., Dimethylformamide (DMF) or DCM.

#### Procedure:

- Dissolve the carboxylic acid-functionalized ligand in the anhydrous solvent.
- Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir for a
  few minutes to activate the carboxylic acid.
- Add a solution of the deprotected linker in the same solvent to the reaction mixture.
- Stir the reaction at room temperature for several hours to overnight. Monitor the reaction by LC-MS.
- Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions (e.g., water, brine) to remove excess reagents.
- The crude product is then purified, typically by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
- This process is repeated for the second arm of the linker with the other ligand.



The following diagram outlines a typical experimental workflow for PROTAC synthesis and evaluation.





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#### **PROTAC Synthesis and Evaluation Workflow**

## **Suppliers**

**N-Me-N-bis(PEG4-C2-Boc)** is available from several chemical suppliers specializing in reagents for drug discovery and development. Researchers should inquire directly with these suppliers for product specifications, availability, and pricing.

#### **Identified Suppliers:**

- MedChemExpress: Lists the compound as a PROTAC linker.[2][5][6][7]
- TargetMol: Offers the compound for research purposes.[1][8][9]
- CymitQuimica: Distributes the TargetMol product.[3]
- Tianjin Puxitang Biomedical Technology Co., Ltd.: Listed as a supplier on ChemicalBook.[10]

## Conclusion

**N-Me-N-bis(PEG4-C2-Boc)** is a valuable, albeit specialized, tool for researchers in the field of targeted protein degradation. Its branched structure and PEG composition provide a versatile platform for the synthesis of novel PROTACs. While the absence of a registered CAS number can present challenges in sourcing detailed literature, the general principles of PROTAC linker chemistry provide a solid foundation for its effective use in the laboratory. For any application, it is crucial to obtain detailed specifications from the chosen supplier and to perform rigorous analytical characterization of the final synthesized molecules.

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### References



- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Me-N-bis(PEG4-C2-Boc) | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. targetmol.cn [targetmol.cn]
- 9. TargetMol Chemicals Inc. 제품 목록-사서함-페이지 210-Chemicalbook [chemicalbook.com]
- 10. CAS [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-Me-N-bis(PEG4-C2-Boc)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193350#n-me-n-bis-peg4-c2-boc-cas-number-and-supplier]

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